molecular formula C4H8BrNS B1482433 2-(2-Bromopropyl)thioamide CAS No. 1935638-90-6

2-(2-Bromopropyl)thioamide

Cat. No.: B1482433
CAS No.: 1935638-90-6
M. Wt: 182.08 g/mol
InChI Key: BNUJOLLSBMZYCR-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)thioamide is an organic compound with the molecular formula C4H8BrNS It is a thioamide derivative, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)thioamide typically involves the reaction of 2-bromopropylamine with a sulfur source. One common method is the reaction of 2-bromopropylamine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with an acid, such as hydrochloric acid (HCl), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)thioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new thioamide derivatives.

    Oxidation Reactions: The thioamide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The thioamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate (NaS) or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: New thioamide derivatives with different substituents.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

Scientific Research Applications

2-(2-Bromopropyl)thioamide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)thioamide involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the thioamide moiety to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropropyl)thioamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodopropyl)thioamide: Similar structure but with an iodine atom instead of bromine.

    2-(2-Fluoropropyl)thioamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(2-Bromopropyl)thioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromobutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNS/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUJOLLSBMZYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromopropyl)thioamide
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2-(2-Bromopropyl)thioamide
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2-(2-Bromopropyl)thioamide
Reactant of Route 4
2-(2-Bromopropyl)thioamide
Reactant of Route 5
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2-(2-Bromopropyl)thioamide
Reactant of Route 6
2-(2-Bromopropyl)thioamide

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